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Compound of Interest

Methyl 6-amino-2-
Compound Name: o
methoxynicotinate

Cat. No.: B185281

Methyl 6-amino-2-methoxynicotinate (Molecular Formula: CsH1oN203, Molecular Weight:
182.18 g/mol) is a substituted pyridine derivative.[1] The pyridine ring is a foundational scaffold
in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in
hydrogen bonding and other key biological interactions.[2] As a multi-functionalized building
block, possessing amino, methoxy, and methyl ester groups, this compound offers versatile
handles for synthetic elaboration into more complex molecules, such as fused 2-pyridones,
which are of significant interest for their biological activities.[3] The precise arrangement of
these substituents on the pyridine core is critical to its reactivity and utility. Therefore, rigorous
and unequivocal structure determination is the foundational first step in its application.

This guide details the logical progression of analysis, from establishing the molecular formula to
mapping the complete atomic connectivity, ensuring the highest degree of scientific integrity.

The Strategic Workflow for Structure Elucidation

The process of elucidating an unknown molecular structure is a systematic investigation. Each
analytical technique provides a unique piece of the puzzle. The workflow is designed so that
the information gleaned from one experiment informs the interpretation of the next, creating a
cascade of evidence that converges on a single, validated structure.
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Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - What Are We
Working With?

High-Resolution Mass Spectrometry (HRMS): Defining
the Elemental Composition

Expertise & Causality: Before attempting to build a structure, we must first know its
fundamental components. HRMS is the gold standard for determining the elemental formula of
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a compound with high precision. Unlike nominal mass spectrometry, which provides an integer
mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This
precision is crucial because it allows us to distinguish between isobars (molecules with the
same nominal mass but different elemental formulas). The choice of a soft ionization technique
like Electrospray lonization (ESI) is deliberate; it minimizes fragmentation and maximizes the
abundance of the molecular ion, typically the protonated species [M+H]*.

Experimental Protocol: ESI-Time of Flight (TOF) HRMS

e Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile).

 Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate
of 5-10 pL/min.

« lonization: Apply a high voltage (e.g., +4 kV) to the ESI needle to generate a fine spray of
charged droplets.

e Analysis: Analyze the resulting ions in a TOF mass analyzer in positive ion mode. The
instrument must be calibrated with a known standard to ensure mass accuracy.

o Data Processing: Determine the accurate m/z of the most abundant ion and use software to
calculate the most probable elemental formula.

Data Presentation & Interpretation

Calculated Value (for
CsH11N203%)

Parameter Observed Value

[M+H]* (m/z) 183.0765 183.0764

The observed mass of 183.0765 for the protonated molecule is in excellent agreement with the
calculated mass for the formula CsH10N20s. This result provides high confidence in the
elemental composition and serves as a fundamental constraint for all subsequent
spectroscopic interpretation.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

Expertise & Causality: With the elemental formula established, FT-IR spectroscopy is employed
to identify the types of chemical bonds present, thereby revealing the compound's functional
groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing
its bonds to vibrate. By identifying these specific absorption bands, we can quickly confirm the
presence of key structural motifs like amines, esters, and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or
germanium) to subtract atmospheric and instrument-related absorptions.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact and acquire the infrared spectrum,
typically by co-adding 16 or 32 scans over a range of 4000-400 cm~1.

e Analysis: Identify the key absorption bands and assign them to specific functional group
vibrations.

Data Presentation & Interpretation
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The FT-IR spectrum provides a rapid, non-destructive snapshot of the molecule's chemical

architecture, confirming the presence of the amine, ester, and aromatic functionalities

suggested by the molecular formula.

Part 2: High-Resolution NMR - Assembling the
Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei

(primarily *H and 13C), we can map out the entire carbon-hydrogen framework and determine

the precise connectivity of atoms.
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'H NMR Spectroscopy: Defining the Proton Landscape

Expertise & Causality: H NMR provides information about the chemical environment of each
proton, the number of protons in each environment (integration), and how they are related to
neighboring protons (spin-spin coupling). The choice of solvent is critical; deuterated dimethyl
sulfoxide (DMSO-ds) is often used for this type of molecule as it can solubilize polar
compounds and its residual solvent peak does not obscure key signals.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds) in a5 mm NMR tube.

e Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Acquisition: Record the spectrum using a standard pulse sequence, ensuring a sufficient
number of scans for a good signal-to-noise ratio.

e Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical
shift scale using the residual solvent peak (DMSO-ds at d 2.50 ppm) or an internal standard
like tetramethylsilane (TMS).

Data Presentation & Interpretation

. . Coupling
Chemical Shift . . .
Integration Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
7.65 1H d 8.4 H-4
6.55 2H brs - -NH:z
6.05 1H d 8.4 H-5
3.84 3H s - -OCHs (at C-2)
-COOCH:s (at C-
3.78 3H S -

3)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The
values presented here are representative.

Interpretation:

e Aromatic Region: The two signals at 7.65 and 6.05 ppm are doublets with an identical
coupling constant of 8.4 Hz. This large J-value is characteristic of ortho-coupling between
adjacent protons on an aromatic ring, confirming they are neighbors.

e Amine Protons: The broad singlet at 6.55 ppm, integrating to two protons, is characteristic of
a primary amine. The broadness is due to exchange with trace water and quadrupolar effects
from the *N nucleus.

o Methyl Singlets: The two sharp singlets at 3.84 and 3.82 ppm, each integrating to three
protons, are assigned to the methoxy and methyl ester groups, respectively. Their singlet
nature indicates they have no adjacent proton neighbors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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